molecular formula C8H10N2O2 B13015632 4-ethoxy-2-Pyridinecarboxamide

4-ethoxy-2-Pyridinecarboxamide

Cat. No.: B13015632
M. Wt: 166.18 g/mol
InChI Key: RGSJKAOAQWCUME-UHFFFAOYSA-N
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Description

4-ethoxy-2-Pyridinecarboxamide is an organic compound that belongs to the class of pyridinecarboxamides It is characterized by the presence of an ethoxy group attached to the pyridine ring at the 4-position and a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2-Pyridinecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxypyridine with a suitable carboxylating agent, followed by the introduction of the carboxamide group. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the catalytic conversion of 4-ethoxypyridine using a metal catalyst, such as palladium, in the presence of carbon monoxide and ammonia. This method allows for the direct formation of the carboxamide group under milder conditions and with higher yields.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2-Pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Pyridinecarboxylic acids.

    Reduction: Pyridinecarboxylamines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-ethoxy-2-Pyridinecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-Pyridinecarboxamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of urease, an enzyme involved in the hydrolysis of urea, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

4-ethoxy-2-Pyridinecarboxamide is unique due to the presence of both an ethoxy group and a carboxamide group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, which can be leveraged in the development of new drugs and materials.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-ethoxypyridine-2-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-2-12-6-3-4-10-7(5-6)8(9)11/h3-5H,2H2,1H3,(H2,9,11)

InChI Key

RGSJKAOAQWCUME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC=C1)C(=O)N

Origin of Product

United States

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